Rhodium acetate
Overview
Description
Rhodium acetate is a coordination compound with the chemical formula Rh₂(CH₃CO₂)₄. It is a dark green powder that is slightly soluble in polar solvents, including water. This compound is widely studied and used as a catalyst in various chemical reactions, particularly in the cyclopropanation of alkenes. This compound is a notable example of a transition metal carboxylate complex.
Mechanism of Action
Target of Action
Rhodium acetate, also known as Rhodium(III) acetate, is a coordination compound with the formula Rh2(AcO)4 . It is primarily used as a catalyst for cyclopropanation of alkenes . The primary targets of this compound are the alkenes involved in the cyclopropanation process .
Mode of Action
this compound interacts with its targets, the alkenes, through a process known as cyclopropanation . This interaction results in the formation of cyclopropane rings . The this compound acts as a catalyst, facilitating the reaction without being consumed in the process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclopropanation of alkenes . This process results in the formation of cyclopropane rings, which are key structural components in many organic compounds . The downstream effects of this pathway can lead to the synthesis of a variety of complex organic molecules.
Pharmacokinetics
It is known that this compound is slightly soluble in polar solvents, including water . This solubility can impact its bioavailability, as it allows the compound to be distributed in aqueous environments.
Result of Action
The molecular effect of this compound’s action is the formation of cyclopropane rings from alkenes . This transformation is a result of the cyclopropanation process, which this compound catalyzes . On a cellular level, this can lead to the synthesis of complex organic molecules, given the right conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in polar solvents can affect its distribution and efficacy . Additionally, the stability of this compound can be impacted by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Rhodium acetate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit DNA, RNA, and protein synthesis in bacteria . This inhibition suggests that this compound can interfere with essential cellular processes, making it a potent biochemical tool for studying these pathways. The compound’s interaction with enzymes such as caspase 3 indicates its involvement in apoptotic processes, as evidenced by increased expression of this enzyme in treated cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce apoptotic cell death and cell cycle termination in cancer cell lines such as HeLa, A549, and HT-29 . These effects are mediated through the activation of caspase 3 and the proteolytic cleavage of poly-(ADP-ribose) polymerase (PARP), which are key components of the apoptotic pathway. Additionally, this compound’s impact on DNA, RNA, and protein synthesis further underscores its influence on cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For instance, this compound has been shown to increase the expression of caspase 3, leading to apoptotic cell death . This compound also inhibits DNA, RNA, and protein synthesis in bacteria, indicating its broad-spectrum activity against essential cellular processes . These interactions highlight the compound’s potential as a biochemical tool for studying molecular pathways and enzyme functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce apoptotic cell death and cell cycle termination over extended periods . Additionally, its inhibitory effects on DNA, RNA, and protein synthesis in bacteria suggest that its biochemical activity can persist over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and potent biochemical activity. At higher doses, this compound can cause toxic or adverse effects, including significant inhibition of DNA, RNA, and protein synthesis . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its ability to inhibit DNA, RNA, and protein synthesis suggests that it can affect metabolic flux and metabolite levels . Additionally, the compound’s interaction with caspase 3 and its role in apoptotic processes indicate its involvement in pathways that regulate cell death and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity. The compound’s ability to inhibit DNA, RNA, and protein synthesis in bacteria suggests that it can effectively reach and interact with its target biomolecules .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound’s interactions with enzymes such as caspase 3 and its role in apoptotic processes suggest that it may localize to specific cellular compartments involved in these pathways . Additionally, its inhibitory effects on DNA, RNA, and protein synthesis indicate that it can target essential cellular machinery .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium acetate is typically prepared by heating hydrated rhodium(III) chloride in a mixture of methanol and acetic acid. The initial product is the bis(methanol) complex, which can be easily desolvated to yield this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods, with careful control of reaction conditions to ensure high purity and yield. The process generally includes the following steps:
- Dissolving hydrated rhodium(III) chloride in methanol.
- Adding acetic acid to the solution.
- Heating the mixture to facilitate the reaction.
- Isolating and purifying the resulting this compound.
Chemical Reactions Analysis
Types of Reactions: Rhodium acetate undergoes various types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also be involved in reduction reactions, although less commonly.
Substitution: The acetate groups in this compound can be replaced by other carboxylates or ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen or hydrogen peroxide, often under mild conditions.
Reduction Reactions: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution Reactions: Various carboxylic acids or other ligands can be used to replace the acetate groups.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, in cyclopropanation reactions, this compound catalyzes the formation of cyclopropane derivatives from alkenes .
Scientific Research Applications
Rhodium acetate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cyclopropanation, hydrogenation, and hydrosilylation reactions.
Biology: this compound is used in studies involving the differentiation of ribonucleosides and deoxynucleosides.
Industry: this compound is used in industrial processes for the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Rhodium acetate can be compared with other similar compounds, such as copper(II) acetate and chromium(II) acetate. These compounds share similar structures and coordination geometries but differ in their reactivity and applications:
Copper(II) Acetate: Similar structure but less reactive in cyclopropanation reactions.
Chromium(II) Acetate: Similar structure but used in different types of catalytic reactions.
Uniqueness of this compound: this compound is unique due to its high reactivity and versatility as a catalyst. It is particularly effective in promoting cyclopropanation and other carbene-mediated reactions, making it a valuable tool in organic synthesis .
Biological Activity
Rhodium acetate, particularly in its rhodium(II) form, has garnered attention in the field of medicinal chemistry due to its potential biological activity, including anticancer properties and catalytic roles in organic synthesis. This article explores the biological activity of this compound, summarizing key findings from various studies, including its metabolic behavior, interactions with biological systems, and applications in drug development.
Overview of this compound
This compound is a coordination complex that consists of rhodium ions coordinated to acetate ligands. It is often used as a catalyst in organic reactions and has been studied for its biological properties, particularly in cancer research and as a potential therapeutic agent.
1. Antitumor Activity
Rhodium(II) acetate has demonstrated carcinostatic activity in preclinical models. A study involving Swiss mice bearing Ehrlich ascites tumors showed that rhodium(II) acetate could inhibit tumor growth. The metabolism of this compound was investigated by administering a therapeutic dose and tracking the distribution of rhodium and acetate in the body. Key findings included:
- Metabolism : After intraperitoneal injection, rhodium(II) acetate breaks down into rhodium and acetate ionic species within 2 hours. The primary organ for deposition was the liver, with minimal quantities detected in the brain tissue .
- Excretion : Only 5% of the administered rhodium was eliminated through urine within the first 24 hours .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:
- Interaction with Proteins : Rhodium ions can interact with proteins, altering their function. For instance, rhodium(II) complexes have been studied as enzyme inhibitors and have shown potential for modifying amino acids within proteins .
- Catalytic Properties : this compound serves as a catalyst in various organic reactions, including cyclopropanation and synthesis of complex molecules, which may have implications for developing new therapeutic agents .
Table 1: Summary of Key Studies on this compound
4. Case Studies
- Antitumor Studies : In one study, mice treated with rhodium(II) acetate showed significant tumor size reduction compared to controls, indicating its potential as an anticancer agent .
- HIV Research : Novel compounds synthesized using rhodium(II) acetate were evaluated for anti-HIV activity but showed limited effectiveness despite promising structural properties .
5. Conclusion
This compound exhibits notable biological activities, particularly in cancer research and organic synthesis applications. Its ability to interact with biological molecules opens avenues for further exploration in drug development and therapeutic applications. Future studies should focus on elucidating the precise mechanisms underlying its biological effects and optimizing its use in clinical settings.
Properties
CAS No. |
42204-14-8 |
---|---|
Molecular Formula |
C2H4O2Rh |
Molecular Weight |
162.96 g/mol |
IUPAC Name |
acetic acid;rhodium |
InChI |
InChI=1S/C2H4O2.Rh/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
NENDHUHGFRLXEN-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3] |
Canonical SMILES |
CC(=O)O.[Rh] |
Pictograms |
Irritant; Health Hazard |
Related CAS |
5503-41-3 42204-14-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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